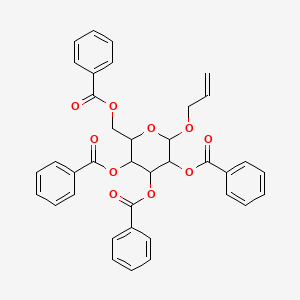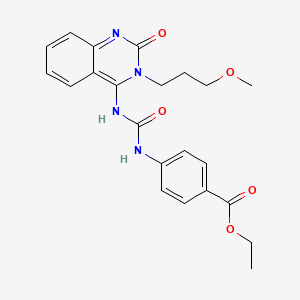![molecular formula C16H22N2O5 B14127374 Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino and dimethylamino groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, dimethyl ester
- Propanedioic acid, (acetylamino)-, diethyl ester
- Diethyl malonate
Uniqueness
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C16H22N2O5 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
diethyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-15(20)13(16(21)23-6-2)10-7-8-12(17)11(9-10)14(19)18(3)4/h7-9,13H,5-6,17H2,1-4H3 |
InChI-Schlüssel |
FQBOYHFTSIMVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C(=O)N(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


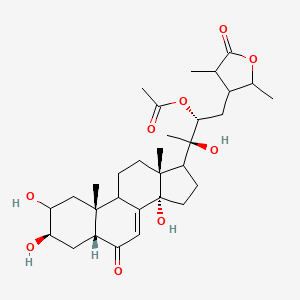
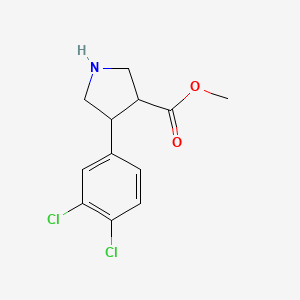
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)
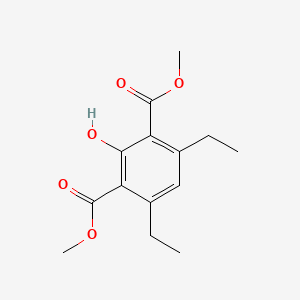
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
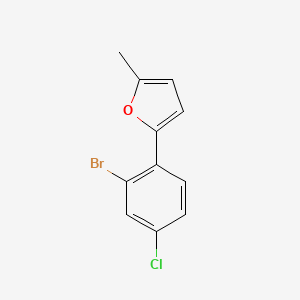
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
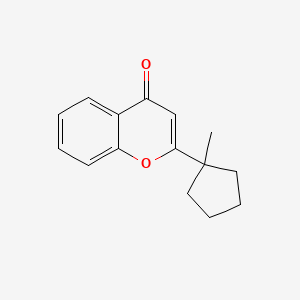
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
